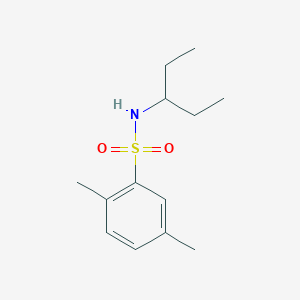![molecular formula C13H20N2O3S B5725734 N-(tert-butyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5725734.png)
N-(tert-butyl)-2-[methyl(methylsulfonyl)amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-2-[methyl(methylsulfonyl)amino]benzamide, also known as BAY 41-2272, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of sGC (soluble guanylate cyclase) stimulators, which play a crucial role in regulating various physiological processes in the body. In
Wirkmechanismus
N-(tert-butyl)-2-[methyl(methylsulfonyl)amino]benzamide stimulates sGC by binding to the heme group of the enzyme, which leads to the production of cGMP. cGMP then activates protein kinase G (PKG), which phosphorylates various proteins involved in smooth muscle relaxation, platelet aggregation, and neurotransmission. This results in vasodilation, decreased platelet aggregation, and improved neurotransmission, which are the key mechanisms of action of N-(tert-butyl)-2-[methyl(methylsulfonyl)amino]benzamide.
Biochemical and Physiological Effects:
N-(tert-butyl)-2-[methyl(methylsulfonyl)amino]benzamide has been shown to have several biochemical and physiological effects in the body. The compound has been reported to induce vasodilation, which results in decreased blood pressure and increased blood flow to various organs. It also inhibits platelet aggregation, which reduces the risk of thrombosis and stroke. In addition, N-(tert-butyl)-2-[methyl(methylsulfonyl)amino]benzamide has been shown to improve erectile function by increasing blood flow to the penis.
Vorteile Und Einschränkungen Für Laborexperimente
N-(tert-butyl)-2-[methyl(methylsulfonyl)amino]benzamide has several advantages for lab experiments. The compound is stable and can be easily synthesized in large quantities with high purity. It is also water-soluble, which allows for easy administration in animal studies. However, the compound has some limitations, such as its short half-life and rapid metabolism, which can affect its efficacy in vivo. Therefore, alternative sGC stimulators with longer half-lives and improved pharmacokinetic properties are being developed.
Zukünftige Richtungen
N-(tert-butyl)-2-[methyl(methylsulfonyl)amino]benzamide has several potential future directions in scientific research. The compound is being investigated for its potential use in the treatment of cardiovascular diseases, pulmonary hypertension, and erectile dysfunction. In addition, N-(tert-butyl)-2-[methyl(methylsulfonyl)amino]benzamide has been shown to have neuroprotective effects in animal models of Alzheimer's disease and stroke. Therefore, the compound has potential applications in the treatment of neurodegenerative diseases. Furthermore, sGC stimulators are being investigated for their potential use in cancer therapy, as they have been shown to inhibit tumor growth and metastasis. Therefore, N-(tert-butyl)-2-[methyl(methylsulfonyl)amino]benzamide has potential applications in the treatment of cancer.
Synthesemethoden
The synthesis of N-(tert-butyl)-2-[methyl(methylsulfonyl)amino]benzamide involves the reaction of 2-amino-5-tert-butylbenzoic acid with methylsulfonyl chloride in the presence of a base, followed by the reaction with N-methyl-N-tert-butylamine. The final product is obtained after purification by column chromatography. This synthesis method has been reported in several research articles and has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(tert-butyl)-2-[methyl(methylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic properties in various diseases. The compound has been shown to stimulate sGC, which leads to the production of cyclic guanosine monophosphate (cGMP) in the body. cGMP is a secondary messenger molecule that plays a crucial role in regulating various physiological processes such as smooth muscle relaxation, platelet aggregation, and neurotransmission. Therefore, N-(tert-butyl)-2-[methyl(methylsulfonyl)amino]benzamide has been investigated for its potential use in the treatment of cardiovascular diseases, pulmonary hypertension, and erectile dysfunction.
Eigenschaften
IUPAC Name |
N-tert-butyl-2-[methyl(methylsulfonyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-13(2,3)14-12(16)10-8-6-7-9-11(10)15(4)19(5,17)18/h6-9H,1-5H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNIGIXLHOIHBSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=CC=C1N(C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-(3-chlorophenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B5725662.png)

![methyl 1-[3-(4-nitrophenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5725689.png)


![2-(4-biphenylyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5725714.png)
![4-benzyl-1-[3-(trifluoromethyl)benzyl]piperidine](/img/structure/B5725719.png)

![N-[2-(methylthio)phenyl]-2-phenylacetamide](/img/structure/B5725736.png)
![N-(tert-butyl)-3-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5725744.png)


![N'-[1-(1-benzofuran-2-yl)ethylidene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5725751.png)